molecular formula C18H17N5O3S2 B2431751 N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-49-2

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2431751
CAS RN: 898462-49-2
M. Wt: 415.49
InChI Key: JUXMJCRUYWECIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as MPPTA, is a chemical compound with potential applications in the field of scientific research. This compound is a member of the thiadiazole family of compounds and has been shown to have promising properties for use in various biochemical and physiological studies.

Scientific Research Applications

Anticancer Activity

One significant area of application for thiadiazole derivatives includes anticancer research. For instance, a study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrated their synthesis and in-vitro cytotoxicity evaluation as potential anticancer agents. These compounds were tested against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. Although none exhibited superior activity to the reference drug doxorubicin, specific derivatives showed noteworthy cytotoxic activity, suggesting their potential as cancer therapeutics (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Antimicrobial and Antioxidant Properties

Another research focus is the antimicrobial and antioxidant properties of thiadiazole derivatives. A study synthesized two series of compounds, including N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and its selenadiazole counterparts, to explore their toxic, antimicrobial, and antioxidant activities. The study showed varying degrees of activity against bacteria and presented the compounds' antioxidant efficiency, underscoring their potential for antimicrobial and protective applications (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).

Adenosine Receptor Antagonism

Thiadiazole derivatives have also been evaluated for their role as selective antagonists for human adenosine A3 receptors, which are implicated in various physiological processes. A study focusing on the structure-activity relationships of these compounds found that certain modifications, such as a methoxy group in the 4-position of the phenyl ring, significantly increased binding affinity and selectivity for adenosine A3 receptors. This highlights the compound's potential in developing therapies for conditions related to adenosine receptor activity (Jung et al., 2004).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-26-14-9-7-13(8-10-14)19-15(24)11-27-18-23-22-17(28-18)21-16(25)20-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXMJCRUYWECIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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